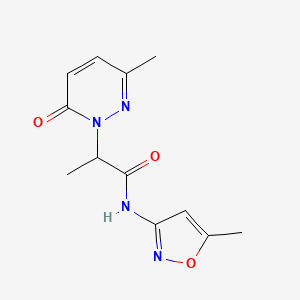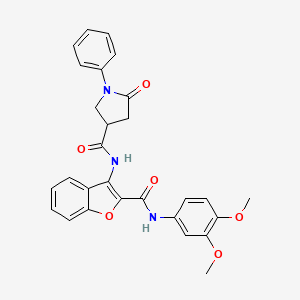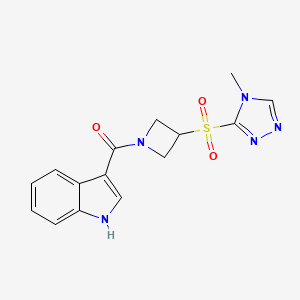
2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)propanamide is a chemical compound with potential therapeutic applications in various fields of scientific research. This compound is commonly referred to as MNI-1 and has been synthesized through various methods.
Mechanism of Action
MNI-1 exerts its therapeutic effects through various mechanisms of action. In cancer cells, MNI-1 induces apoptosis by activating the caspase cascade and inhibiting the Akt/mTOR signaling pathway. MNI-1 also inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF). In neurons, MNI-1 protects against oxidative stress and inflammation by activating the Nrf2/ARE signaling pathway and inhibiting the NF-κB signaling pathway. In inflammation, MNI-1 inhibits the production of pro-inflammatory cytokines by suppressing the activation of the NF-κB signaling pathway.
Biochemical and Physiological Effects:
MNI-1 has been shown to have various biochemical and physiological effects in scientific research. In cancer cells, MNI-1 inhibits cell proliferation, induces apoptosis, and inhibits angiogenesis. In neurons, MNI-1 protects against oxidative stress and inflammation, promotes neurite outgrowth, and enhances synaptic plasticity. In inflammation, MNI-1 inhibits the production of pro-inflammatory cytokines and reduces inflammation.
Advantages and Limitations for Lab Experiments
MNI-1 has several advantages and limitations for lab experiments. One advantage is its potential therapeutic applications in various fields of scientific research. Another advantage is its ability to selectively target cancer cells and protect neurons against oxidative stress and inflammation. One limitation is its limited bioavailability and stability, which may affect its efficacy in vivo. Another limitation is the lack of clinical data on its safety and efficacy in humans.
Future Directions
There are several future directions for the research and development of MNI-1. One direction is to improve its bioavailability and stability through the development of prodrugs and nanocarriers. Another direction is to investigate its safety and efficacy in preclinical and clinical studies. Another direction is to explore its potential therapeutic applications in other fields of scientific research, such as cardiovascular disease and infectious diseases. Finally, another direction is to elucidate its molecular targets and signaling pathways to better understand its mechanism of action.
Synthesis Methods
MNI-1 can be synthesized through various methods, including the reaction of 3-methyl-6-oxopyridazine-1(6H)-carboxylic acid with 5-methylisoxazole-3-carboxylic acid, followed by coupling with N,N-dimethylpropanamide. Another method involves the reaction of 3-methyl-6-oxopyridazine-1(6H)-carboxylic acid with 5-methylisoxazole-3-carboxylic acid, followed by coupling with N-(3-dimethylaminopropyl)-N-ethylcarbodiimide and N-hydroxysuccinimide.
Scientific Research Applications
MNI-1 has potential therapeutic applications in various fields of scientific research, including cancer, neurodegenerative diseases, and inflammation. In cancer research, MNI-1 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disease research, MNI-1 has been shown to protect neurons against oxidative stress and inflammation. In inflammation research, MNI-1 has been shown to inhibit the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(3-methyl-6-oxopyridazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-7-4-5-11(17)16(14-7)9(3)12(18)13-10-6-8(2)19-15-10/h4-6,9H,1-3H3,(H,13,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDAFKBZMBRFCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)C(C)C(=O)NC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-N-[2-methyl-1-(thiophen-2-YL)propyl]acetamide](/img/structure/B2788620.png)
![4-tert-butyl-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide](/img/structure/B2788621.png)
![(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2788623.png)

![N-(3,5-dimethylphenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2788626.png)
![N-(4-{[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2788630.png)
![2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile](/img/structure/B2788631.png)
![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}furan-2-carboxamide](/img/structure/B2788632.png)
![1-Phenylspiro[3.3]heptan-3-one](/img/structure/B2788633.png)

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2788639.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-bromobenzamide](/img/structure/B2788640.png)